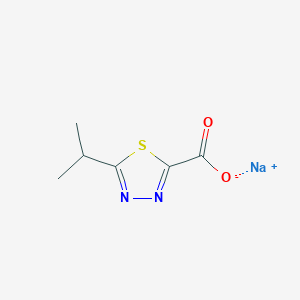
(2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one relative stereochemistry
Vue d'ensemble
Description
(2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one relative stereochemistry is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is a chiral derivative of cyclohexanone and has a unique stereochemistry that makes it a promising candidate for drug development.
Applications De Recherche Scientifique
Stereochemistry in Synthesis and Characterization
The stereochemistry of compounds like (2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one is crucial in synthetic chemistry, particularly in the synthesis of complex molecules. For instance, studies directed towards the total synthesis of anticapsin utilized stereochemically defined intermediates similar to (2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one. The reactions involved are highly regio- and stereo-selective, leading to compounds with the necessary stereochemistry for further conversion (Crossley, Davies, & Hambley, 1994).
Control Elements in Serial Elaboration
The condensations of cyclohexenones, which are structurally related to (2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one, with allyl organometallics highlight the importance of stereochemistry in achieving high levels of diastereoselectivity. Such control elements are crucial for the stereo-defined serial elaboration of complex molecules, demonstrating the role of stereochemistry in synthetic strategies (Paquette et al., 1996).
Photocycloaddition Reactions
The stereochemistry of 1,2-photocycloaddition reactions, which can involve compounds similar to (2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one, is significant in understanding reaction mechanisms. Such studies have shown that exo-1,2-adducts are predominantly formed from vinylic compounds, revealing insights into the stereochemical outcomes of photocycloaddition reactions (Atkins et al., 1980).
Polyphenol Chemistry
In the field of polyphenol chemistry, the stereochemistry of interflavan linkage has been established using oxidative degradation techniques. This approach, applied to compounds with stereochemistry similar to (2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one, has helped in the precise determination of stereochemical configurations in complex natural products (Kozikowski, Tückmantel, & George, 2000).
Novel Synthesis Methods
Innovative methods for synthesizing carba-sugar enones, involving stereochemistry akin to (2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one, have been developed. These methods employ mercury(II)-mediated opening of cyclopropanated pyranosides, demonstrating the role of stereochemistry in the development of new synthetic routes (Corsaro et al., 2006).
Propriétés
IUPAC Name |
(2S,4S)-2-fluoro-4-phenylmethoxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAAMMVYXJFIMQ-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(CC1OCC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@H](C[C@H]1OCC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501223949 | |
| Record name | rel-(2R,4R)-2-Fluoro-4-(phenylmethoxy)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501223949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1638612-61-9 | |
| Record name | rel-(2R,4R)-2-Fluoro-4-(phenylmethoxy)cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(2R,4R)-2-Fluoro-4-(phenylmethoxy)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501223949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1408265.png)
![methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B1408266.png)

![Tert-butyl 4-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1408268.png)
![(2R,3R)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid](/img/structure/B1408269.png)






